1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine
Description
Nomenclature and Structural Identification
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole core fused with a thiophene moiety. Its systematic IUPAC name reflects its structural features: a pyrazole ring substituted with an ethyl group at position 1, an amine group at position 4, and a (5-fluoro-2-thienyl)methyl substituent attached to the amine nitrogen. The molecular formula is C$${11}$$H$${13}$$FN$$_3$$S , with a molecular weight of 238.30 g/mol .
The pyrazole ring (C$$3$$H$$4$$N$$2$$) adopts a planar configuration, while the thiophene ring (C$$4$$H$$_3$$FS) introduces steric and electronic complexity due to its sulfur atom and fluorine substitution. The ethyl group at position 1 enhances lipophilicity, and the (5-fluoro-2-thienyl)methyl group contributes to electrophilic reactivity. Structural analogs, such as N-[1-(2-fluorophenyl)ethyl]-1H-pyrazol-4-amine and thiophene-fused pyrazoline derivatives, share similar backbone architectures but differ in substituent patterns (Table 1).
Table 1: Structural Comparison of Pyrazole-Thiophene Hybrids
X-ray crystallography and spectroscopic methods (NMR, FTIR) are critical for confirming the compound’s conformation. For instance, $$^1$$H NMR typically reveals signals for the ethyl group (δ 1.2–1.4 ppm) and thiophene protons (δ 6.8–7.2 ppm).
Historical Context of Pyrazole-Thiophene Hybrid Compounds
The synthesis of pyrazole-thiophene hybrids emerged in the early 21st century as researchers sought to combine the pharmacological properties of both heterocycles. Pyrazole derivatives gained prominence for their antimicrobial and anti-inflammatory activities, while thiophene-containing compounds demonstrated efficacy in targeting bacterial enzymes. The fusion of these scaffolds aimed to exploit synergistic effects, such as enhanced binding affinity to biological targets.
A landmark study in 2018 demonstrated that thiophene-pyrazole conjugates exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25.0 µg/mL). Subsequent work in 2021 integrated computational modeling with synthetic chemistry to optimize pyrazole-thiophene derivatives for antibacterial applications. These efforts underscored the role of fluorine substitution in improving metabolic stability and target selectivity.
Significance in Heterocyclic Chemistry Research
Pyrazole-thiophene hybrids represent a frontier in medicinal chemistry due to their modular synthesis and adaptability. The incorporation of fluorine atoms, as seen in 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine, fine-tunes electronic properties and enhances bioavailability. Such compounds are pivotal in studying structure-activity relationships (SARs), particularly in optimizing kinase inhibition and antimicrobial potency.
Recent advances in click chemistry and cyclocondensation reactions have streamlined the production of these hybrids. For example, 3+2 annulations between chalcones and arylhydrazines yield pyrazole-thiophene conjugates with >80% efficiency. These methodologies enable rapid diversification, facilitating the exploration of novel therapeutic agents.
Properties
Molecular Formula |
C10H13ClFN3S |
|---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9;/h3-5,7,12H,2,6H2,1H3;1H |
InChI Key |
KEKJGZGYGWIGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine, the pyrazole core is formed using ethyl hydrazine and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. The reaction proceeds via intermediate enol formation, followed by cyclization to yield 1-ethyl-5-methyl-1H-pyrazol-4-amine.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Catalyst: Hydrochloric acid (10–20 mol%)
- Temperature: 60–80°C
- Time: 6–12 hours
- Yield: 65–75%
Introduction of the Thienylmethyl Group
The thienylmethyl substituent is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 5-fluoro-2-thiophenecarboxaldehyde with the pyrazole amine intermediate in the presence of a reducing agent such as sodium cyanoborohydride.
Procedure:
- Dissolve 1-ethyl-5-methyl-1H-pyrazol-4-amine (1.0 equiv) and 5-fluoro-2-thiophenecarboxaldehyde (1.2 equiv) in dry tetrahydrofuran (THF).
- Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.
- Quench with aqueous ammonium chloride and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield: 50–60% after purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may promote side reactions. Ethanol and THF balance reactivity and solubility. Elevated temperatures (>80°C) accelerate cyclization but risk decomposition, necessitating reflux conditions with monitoring.
Table 1: Solvent Optimization for Pyrazole Formation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 68 | 95 |
| THF | 65 | 72 | 97 |
| DMF | 80 | 60 | 89 |
Catalytic Systems
Palladium catalysts (e.g., Pd/C) improve coupling reactions for introducing the thienyl group, while Lewis acids like zinc chloride enhance electrophilic substitution.
Example:
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmacological applications.
Spectroscopic Analysis
Key Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.95 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.45 (s, 2H, NCH₂), 6.85–7.10 (m, 2H, thienyl-H).
- HRMS (ESI): m/z calcd. for C₁₁H₁₄FN₃S [M+H]⁺: 227.29, found: 227.31.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers may form during cyclization. Using bulky bases (e.g., LDA) or low temperatures (−20°C) directs substitution to the 4-position.
Fluorine Reactivity
The electron-withdrawing nature of fluorine complicates nucleophilic attacks. Activating the thienyl group with trimethylsilyl chloride prior to substitution improves reactivity.
Scalability and Industrial Applications
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Patent US11197867 highlights automated systems for pyrazole derivatives, achieving 85% yield in 3 hours.
Chemical Reactions Analysis
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The thienyl group allows for further functionalization through cross-coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Pyrazole Derivatives and Their Features
*Calculated based on similar structures.
Key Observations:
Dimethylpyrazole substituents () increase steric hindrance, which may reduce binding affinity in sterically sensitive targets .
Biological Relevance :
- Analogs like 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine exhibit strong docking scores (-7.0 kcal/mol), suggesting that nitrogen-rich substituents enhance receptor interactions . The target’s thienyl group may offer similar advantages via sulfur-mediated hydrogen bonding.
- TNF-α inhibitors () highlight the importance of p-tolyl groups for activity. Replacing this with a 5-fluoro-thienyl group could modulate electronic properties but may require optimization for potency .
Synthetic Accessibility: 4-Amino pyrazoles are often expensive to synthesize (e.g., $63.30/100 mg for 1H-pyrazol-4-amine) . The target compound’s synthesis likely involves nitration and substitution steps similar to Ceapin-A7 (), but the fluorothienyl group may require specialized reagents.
Biological Activity
1-Ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole derivative class, notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is C12H12FN3S, with a molecular weight of approximately 293.76 g/mol. The compound features an ethyl group, a thienyl moiety substituted with fluorine, and a pyrazole ring, which collectively contribute to its reactivity and biological properties.
Biological Activity
Research indicates that 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
- In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 54.25% against HepG2 (liver cancer) and 38.44% against HeLa (cervical cancer) cells, indicating its potential as an anticancer agent while showing minimal toxicity to normal fibroblasts .
2. Enzyme Inhibition
- Interaction studies have focused on the compound's binding affinity to enzymes involved in cell signaling pathways. Notably, it has been reported to inhibit p38 MAPK with an IC50 value of 53 nM, which is significant for therapeutic applications in inflammatory diseases .
3. Anti-inflammatory Properties
- The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. This suggests its potential utility in treating inflammatory conditions .
Synthesis
The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a suitable diketone.
- Alkylation : Introduction of the ethyl group via alkylation reactions using ethyl halides.
- Nucleophilic Substitution : Incorporation of the 5-fluoro-2-thienylmethyl group through nucleophilic substitution reactions.
- Methylation : Methylation reactions are performed to introduce any additional methyl groups as needed.
Comparative Analysis
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Ethyl-N-(5-fluoro-thiophen-2-methyl)-4-methyl-pyrazol-3-amine | C13H14FN3S | Different substitution pattern on pyrazole | Moderate anticancer activity |
| 5-Fluoro-N-(thienyl)methyl-pyrazole derivatives | Various | Broad range of biological activities | Varies significantly |
| 1-(2-fluoroethyl)-N-[thienylmethyl]-3-methylpyrazole | C12H12FN3S | Similar pyrazole structure | Potentially active against inflammation |
Case Studies
Several studies have highlighted the efficacy of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine:
- Study A : Demonstrated significant inhibition of IL-6 production in SW1353 cells with an IC50 value of 820 nM, suggesting its role in managing inflammatory responses .
- Study B : Reported that modifications at the N1 position of the pyrazole ring led to variations in anticancer activity, emphasizing structure–activity relationships (SAR) that could guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
